ethyl N-(2-cyanobutan-2-ylamino)carbamate
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Overview
Description
Ethyl N-(2-cyanobutan-2-ylamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of an ethyl group, a cyanobutan-2-ylamino group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-cyanobutan-2-ylamino)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2-cyanobutan-2-ylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-cyanobutan-2-ylamino)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Ethyl N-(2-cyanobutan-2-ylamino)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-(2-cyanobutan-2-ylamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Ethyl N-(2-cyanobutan-2-ylamino)carbamate can be compared with other carbamates such as methyl carbamate, propyl carbamate, and butyl carbamate. While these compounds share a similar carbamate functional group, they differ in their alkyl substituents, which can influence their chemical properties and applications. This compound is unique due to the presence of the cyanobutan-2-ylamino group, which imparts distinct reactivity and potential biological activity .
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
- Isopropyl carbamate
Properties
Molecular Formula |
C8H15N3O2 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl N-(2-cyanobutan-2-ylamino)carbamate |
InChI |
InChI=1S/C8H15N3O2/c1-4-8(3,6-9)11-10-7(12)13-5-2/h11H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
GVRDTFYONOGCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)NNC(=O)OCC |
Origin of Product |
United States |
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